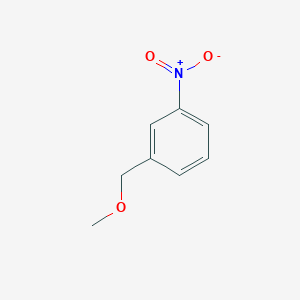
4-(Chlormethyl)-7-hydroxy-2H-chromen-2-on
Übersicht
Beschreibung
4-(chloromethyl)-7-hydroxy-2H-chromen-2-one is a useful research compound. Its molecular formula is C10H7ClO3 and its molecular weight is 210.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(chloromethyl)-7-hydroxy-2H-chromen-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(chloromethyl)-7-hydroxy-2H-chromen-2-one including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthese von hypervernetzten Polymeren (HCPs)
HCPs sind eine Klasse poröser Materialien, die in den letzten Jahren intensiv genutzt wurden . Sie werden durch Friedel-Crafts-Reaktionen synthetisiert . Das HCP-Material wird mit den folgenden drei Methoden synthetisiert: Nachträgliche Vernetzung von Polymervorläufern, direkte einstufige Polykondensationsreaktion von funktionellen Monomeren und Vernetzung durch externe Vernetzer . HCPs haben viele interessante Anwendungen, wie z. B. Wasseraufbereitung, Gasspeicherung, Superkondensatoren, Sensorik, Katalyse, Wirkstoffabgabe und chromatographische Trennungen .
Antikrebsmittel
4-(Chlormethyl)-7-hydroxy-2H-chromen-2-on kann als Schlüsselzwischenprodukt bei der Synthese neuartiger Antikrebsmittel mit 4-Anilinochinazolin-Gerüsten verwendet werden . Eine verbesserte einstufige Synthese von 2-Chlormethyl-4(3H)-Chinazolinonen unter Verwendung von o-Anthranilsäuren als Ausgangsmaterialien wurde beschrieben . Darüber hinaus wurden zwei neue 4-Anilinochinazolin-Derivate synthetisiert, die an der 2-Position mit Chlormethylgruppen substituiert sind, und zeigten in vitro eine vielversprechende Antikrebsaktivität .
Arzneimittel-Abgabesysteme
HCPs, die mit this compound synthetisiert werden können, wurden in Arzneimittel-Abgabesystemen verwendet . Ihre große Oberfläche, ausgezeichnete Porosität, kleine Porengröße und starke Packung machen sie für diese Anwendung geeignet .
Gasspeicherung
HCPs wurden aufgrund ihrer großen Oberfläche und guten Porosität in Gasspeicheranwendungen eingesetzt <svg class="icon" height="16" p-id="1735" t="
Eigenschaften
IUPAC Name |
4-(chloromethyl)-7-hydroxychromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClO3/c11-5-6-3-10(13)14-9-4-7(12)1-2-8(6)9/h1-4,12H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXSLBPGPBNGHRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)OC(=O)C=C2CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10419866 | |
| Record name | 4-(chloromethyl)-7-hydroxy-2H-chromen-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10419866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25392-41-0 | |
| Record name | 4-(chloromethyl)-7-hydroxy-2H-chromen-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10419866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![4-[2-(Morpholin-4-yl)ethoxy]phenol](/img/structure/B180811.png)

